molecular formula C13H17NOS B13017502 6-(Cyclohexylthio)-5-methylnicotinaldehyde

6-(Cyclohexylthio)-5-methylnicotinaldehyde

Cat. No.: B13017502
M. Wt: 235.35 g/mol
InChI Key: ZJIAFDVEBYNMKV-UHFFFAOYSA-N
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Description

Contextualization of Nicotinaldehyde Derivatives in Synthetic Methodologies

Nicotinaldehyde, or pyridine-3-carboxaldehyde, and its derivatives are valuable intermediates in organic synthesis. sigmaaldrich.combldpharm.com The aldehyde group is a versatile functional handle, readily participating in a wide range of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions. These reactions allow for the elaboration of the pyridine (B92270) core into more complex molecular architectures.

Substituted nicotinaldehydes are key building blocks in the synthesis of pharmaceuticals and agrochemicals. sigmaaldrich.com For instance, they are precursors to compounds used in crop protection, including fungicides and insecticides. sigmaaldrich.com The synthesis of nicotinaldehydes themselves can be challenging due to the aldehyde's sensitivity to over-oxidation to the corresponding carboxylic acid or reduction to the alcohol. sigmaaldrich.com Specialized reductive methods, often starting from nicotinic acid derivatives or nicotinonitriles, are therefore employed to achieve the desired aldehyde functionality in a controlled manner.

Significance of Thioether Functionalities in Pyridine Systems

The presence of a thioether (sulfide) linkage in a pyridine system introduces significant electronic and structural features. The sulfur atom, being less electronegative and more polarizable than oxygen, imparts unique properties to the molecule. Thiolates, the conjugate bases of thiols, are excellent nucleophiles, facilitating the synthesis of thioethers via nucleophilic substitution reactions. scbt.com

In the context of medicinal chemistry, thioether-containing heterocyclic compounds have shown a wide range of biological activities. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, which can be crucial for molecular recognition and binding affinity. Furthermore, thioether groups can influence the metabolic stability and pharmacokinetic profile of a drug candidate. The incorporation of a bulky, lipophilic group like a cyclohexyl ring via a thioether linkage, as seen in the title compound, can significantly impact the molecule's interaction with its biological environment.

Overview of the Research Landscape for Complex Pyridine Carbaldehydes

The research landscape for complex pyridine carbaldehydes, such as 6-(Cyclohexylthio)-5-methylnicotinaldehyde, is driven by the quest for novel compounds with specific functional properties. The synthesis of such molecules often involves multi-step sequences that allow for the precise installation of various substituents on the pyridine ring. A common strategy for the synthesis of 6-thio-substituted nicotinaldehydes involves the reduction of the corresponding nicotinonitrile.

While dedicated research on this compound itself is not extensively documented in publicly available literature, the synthesis and properties of closely related analogs provide a strong indication of its chemical nature and potential areas of application. The nitrile precursor, 6-(Cyclohexylthio)-5-methylnicotinonitrile, is a known compound, suggesting that the aldehyde is an accessible synthetic target. Research in this area is often proprietary, residing within the internal discovery programs of pharmaceutical and agrochemical companies.

The table below presents some key physicochemical properties of the nitrile precursor, which can be used to infer the properties of the aldehyde.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂S
Molecular Weight232.34 g/mol
Topological Polar Surface Area36.68 Ų
LogP3.6865

This data is for the nitrile precursor, 6-(Cyclohexylthio)-5-methylnicotinonitrile.

The conversion of the nitrile to the aldehyde would increase the molecular weight and polarity of the compound.

The following table outlines a probable synthetic route to this compound, based on established methodologies for similar compounds.

StepReactionReagents and ConditionsProduct
1Nucleophilic Aromatic Substitution6-Chloro-5-methylnicotinonitrile, Cyclohexanethiol (B74751), Base (e.g., NaH)6-(Cyclohexylthio)-5-methylnicotinonitrile
2Reduction of Nitrile6-(Cyclohexylthio)-5-methylnicotinonitrileDiisobutylaluminium hydride (DIBAL-H) or Sodium bis(2-methoxyethoxy)aluminum hydride

This synthetic approach highlights the modular nature of pyridine chemistry, allowing for the systematic variation of substituents to explore structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

6-cyclohexylsulfanyl-5-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C13H17NOS/c1-10-7-11(9-15)8-14-13(10)16-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3

InChI Key

ZJIAFDVEBYNMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC2CCCCC2)C=O

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 6 Cyclohexylthio 5 Methylnicotinaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-(cyclohexylthio)-5-methylnicotinaldehyde, a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise mapping of its chemical environment.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde, the aromatic protons of the pyridine (B92270) ring, the methyl group, and the cyclohexylthio moiety. The aldehyde proton characteristically appears in the downfield region of the spectrum, typically between 9.0 and 10.0 ppm, as a singlet. rsc.orgnist.gov This significant deshielding is a direct consequence of the electronic environment of the carbonyl group.

The pyridine ring exhibits two aromatic protons. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The proton at the C-2 position is expected to resonate as a singlet, while the proton at the C-4 position will also appear as a singlet. The methyl group attached to the C-5 position of the pyridine ring typically presents as a sharp singlet in the upfield region of the aromatic section of the spectrum.

The cyclohexyl group displays a series of multiplets in the aliphatic region of the spectrum. The proton attached to the carbon bearing the sulfur atom (C-1' of the cyclohexyl ring) is the most downfield of this group due to the deshielding effect of the heteroatom. The remaining methylene (B1212753) protons of the cyclohexyl ring will appear as a complex set of overlapping multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.0 - 10.0s1H-CHO
7.5 - 8.5s1HH-2 (Pyridine)
7.0 - 8.0s1HH-4 (Pyridine)
3.5 - 4.5m1HH-1' (Cyclohexyl)
2.0 - 2.5s3H-CH₃
1.0 - 2.0m10HH-2', H-3', H-4', H-5', H-6' (Cyclohexyl)

Note: The predicted chemical shifts are based on general spectroscopic principles and data for analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The most downfield signal corresponds to the aldehyde carbonyl carbon, which is typically observed in the 190-215 ppm range. rsc.orgnist.gov The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts dictated by the substitution pattern. The carbon attached to the sulfur atom (C-6 of the pyridine ring) and the carbon bearing the aldehyde group (C-3 of the pyridine ring) will have distinct chemical shifts.

The cyclohexyl carbons will resonate in the aliphatic region of the spectrum. The carbon directly bonded to the sulfur (C-1' of the cyclohexyl ring) will be the most deshielded of this group. The methyl carbon will appear as a sharp signal in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
190 - 215C=O (Aldehyde)
150 - 165C-6 (Pyridine)
145 - 160C-2 (Pyridine)
130 - 145C-4 (Pyridine)
125 - 140C-3 (Pyridine)
120 - 135C-5 (Pyridine)
40 - 50C-1' (Cyclohexyl)
30 - 40C-2', C-6' (Cyclohexyl)
20 - 30C-3', C-5' (Cyclohexyl)
20 - 30C-4' (Cyclohexyl)
15 - 25-CH₃

Note: The predicted chemical shifts are based on general spectroscopic principles and data for analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the cyclohexyl ring. The HSQC experiment would correlate each proton with its directly attached carbon, while the HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons and confirming the connectivity between the different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is predicted to be C₁₃H₁₇NOS. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated Exact MassObserved Mass (HRMS)
[M+H]⁺252.1053Consistent with calculated value

Note: The molecular formula is predicted based on the structure. The observed mass in an actual HRMS experiment would be expected to be very close to the calculated exact mass.

Key fragmentation pathways in the mass spectrum would likely involve the cleavage of the cyclohexylthio group and the loss of the aldehyde group, providing further structural confirmation. The fragmentation of the cyclohexyl ring could also lead to a series of characteristic daughter ions.

Theoretical and Computational Investigations of 6 Cyclohexylthio 5 Methylnicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-(cyclohexylthio)-5-methylnicotinaldehyde, these methods can predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmdpi.com By applying DFT, researchers can determine the optimized geometry and various electronic properties. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles.

A computational study on the related molecule, 3-pyridine carboxaldehyde, utilized DFT to calculate its optimized geometrical parameters. materialsciencejournal.org These calculations provide a foundational understanding of the pyridine (B92270) aldehyde core. For this compound, the presence of the electron-donating methyl group and the bulky, electron-rich cyclohexylthio group would be expected to influence the electronic distribution within the pyridine ring and on the aldehyde functional group. The sulfur atom of the thioether would likely engage in p-π conjugation with the pyridine ring, affecting its aromaticity and electron density.

Table 1: Predicted Geometrical Parameters of a Pyridine Aldehyde Core (Based on 3-Pyridine Carboxaldehyde DFT Study) This table is illustrative and based on a simpler analogous compound.

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.39 - 1.40118 - 121
C-N (ring)1.33 - 1.34117 - 123
C-C (aldehyde)1.48-
C=O1.21124
C-H (ring)1.08-
C-H (aldehyde)1.11-

Source: Adapted from computational studies on 3-pyridine carboxaldehyde. materialsciencejournal.org

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclohexylthio group and the pyridine ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the pyridine nitrogen, suggesting these are the probable sites for nucleophilic attack. The presence of the sulfur atom with its lone pairs would likely raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted nicotin-aldehyde.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical values for illustrative purposes.

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

Conformational Analysis via Molecular Mechanics and Dynamics

The cyclohexylthio group attached to the pyridine ring introduces significant conformational flexibility. Conformational analysis, using methods like molecular mechanics and molecular dynamics, is essential to identify the most stable (lowest energy) conformations of the molecule. acs.org A study on the conformational preferences of the cyclohexylthio group in 1,3-dioxanes revealed that the equatorial orientation is generally favored. acs.org A similar preference would be expected for this compound, where the bulky cyclohexyl group is positioned away from the pyridine ring to minimize steric hindrance.

Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule in different environments, providing insights into how its conformation might change in solution or when interacting with a biological target.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and electronic absorption spectra (UV-Vis). DFT calculations have been successfully used to predict the vibrational spectra of molecules like 3-pyridine carboxaldehyde, showing good agreement with experimental data after appropriate scaling. materialsciencejournal.org For this compound, theoretical calculations could predict the characteristic vibrational modes, including the C=O stretch of the aldehyde, the C-S stretch of the thioether, and the various vibrations of the pyridine ring and cyclohexyl group.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. The predicted spectra can aid in the interpretation of experimental spectroscopic data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. rsc.org For a molecule like this compound, computational studies could explore various reactions, such as its oxidation, reduction, or participation in condensation reactions.

For instance, a computational study on the formation of a pyridyl-cholestane derivative from an aromatic aldehyde highlighted the mechanistic steps, including condensation and cyclization. nih.gov A similar approach could be applied to understand the reactivity of the aldehyde group in this compound in various chemical transformations. The computational investigation of the interaction between pyridine and small ketones has also provided insights into the n→π* interactions involving the pyridine nitrogen and a carbonyl group, which could be relevant for understanding intermolecular interactions. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 6 Cyclohexylthio 5 Methylnicotinaldehyde

Reactions at the Aldehyde Moiety.

The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon and the presence of a reactive carbon-hydrogen bond.

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate. Common nucleophilic additions include the formation of cyanohydrins, acetals, and imines.

Condensation reactions, such as the aldol (B89426) condensation or the Wittig reaction, are also characteristic of aldehydes. In the presence of a suitable base, the aldehyde can either act as an electrophile or, if an enolizable proton is available on an alpha-carbon, as a nucleophile. However, in the case of 6-(cyclohexylthio)-5-methylnicotinaldehyde, the aldehyde is attached to an aromatic ring and lacks alpha-protons, thus it can only function as an electrophile in such reactions.

Table 1: Representative Nucleophilic Addition and Condensation Reactions of Aldehydes

Reaction Type Reagent Product Type
Cyanohydrin Formation HCN 2-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)-2-hydroxyacetonitrile
Acetal Formation Ethanol, H+ 3-(Diethoxymethyl)-6-(cyclohexylthio)-5-methylpyridine
Reductive Amination Ammonia (B1221849), H2/Pd (6-(Cyclohexylthio)-5-methylpyridin-3-yl)methanamine

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The reaction involves the conversion of the aldehyde C-H bond to a C-O bond.

Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 2: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent Product
Oxidation KMnO4 6-(Cyclohexylthio)-5-methylnicotinic acid

Transformations Involving the Cyclohexylthio Group.

The sulfur atom of the cyclohexylthio group offers another site for chemical modification, primarily through oxidation and substitution reactions.

The thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. nih.gov The choice of oxidizing agent and reaction conditions allows for selective formation of either product. For instance, mild oxidizing agents like hydrogen peroxide or a single equivalent of a peroxy acid (e.g., m-CPBA) at low temperatures typically yield the sulfoxide. nih.gov Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. nih.gov The oxidation of the thioether increases the polarity of the molecule. nih.gov

The rate of oxidation can be influenced by the electronic properties of the substituent groups attached to the sulfur atom. nih.gov Electron-donating groups tend to increase the nucleophilicity of the sulfur atom, making it more susceptible to oxidation. nih.gov

Table 3: Oxidation Products of the Cyclohexylthio Group

Product Oxidizing Agent
6-(Cyclohexylsulfinyl)-5-methylnicotinaldehyde H2O2

While less common than reactions at the aldehyde or the pyridine (B92270) ring, the cyclohexylthio group can potentially undergo nucleophilic substitution at the sulfur atom, particularly if the sulfur is activated, for example, by conversion to a sulfonium (B1226848) salt. However, direct displacement of the cyclohexylthio group from the pyridine ring is generally difficult.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring.

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. youtube.com

Electrophilic aromatic substitution (EAS) on pyridine is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. dalalinstitute.commasterorganicchemistry.com When EAS does occur, the substitution is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the existing substituents will further influence the position of any incoming electrophile. The methyl and cyclohexylthio groups are weakly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The interplay of these directing effects makes predicting the outcome of EAS complex.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-position. youtube.comyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer-like intermediate. nih.govnih.gov The presence of electron-withdrawing groups on the ring can further facilitate this reaction. nih.gov In the case of this compound, the cyclohexylthio group at the 6-position could potentially act as a leaving group, although it is not as effective as a halide. The rate of substitution would depend on the strength of the incoming nucleophile and the reaction conditions. For instance, strong nucleophiles like amines may displace the thioether group, particularly at elevated temperatures. youtube.comntu.edu.sg

Table 4: Potential Aromatic Substitution Reactions

Reaction Type Reagent/Conditions Potential Product
Nitration (EAS) HNO3/H2SO4 6-(Cyclohexylthio)-5-methyl-2-nitronicotinaldehyde

Regioselectivity and Stereoselectivity in Reactions of Pyridine Carbaldehyde Thioethers

The reactivity of this compound is dictated by the interplay of electronic effects from its substituents and the inherent reactivity of the pyridine-3-carboxaldehyde core. The pyridine nitrogen, being more electronegative than carbon, inductively withdraws electron density from the ring, rendering the carbon atoms partially positive. gcwgandhinagar.com This effect generally makes the pyridine ring less nucleophilic than benzene. gcwgandhinagar.com

Regioselectivity of Nucleophilic Attack:

Nucleophilic attack on this compound can occur at several electrophilic sites: the carbonyl carbon of the aldehyde, and the carbon atoms of the pyridine ring.

Attack at the Aldehyde Carbonyl: The aldehyde group is a primary site for nucleophilic addition. The electronic nature of the pyridine ring and its substituents directly influences the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the aldehyde. However, the electron-donating methyl and potentially the cyclohexylthio group can partially mitigate this effect. Studies on substituted α,β-unsaturated carbonyl compounds have shown that electron-donating substituents, such as methyl and phenyl groups, can decrease the reactivity of the electrophilic center. nih.gov

Attack at the Pyridine Ring: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility, particularly with strong nucleophiles. In pyridine itself, nucleophilic attack preferentially occurs at the C2 and C4 positions due to the stabilization of the resulting Meisenheimer-like intermediates by the adjacent nitrogen atom. slideshare.net In this compound, the C2 and C4 positions are sterically hindered by the adjacent cyclohexylthio and methyl groups, respectively. This steric hindrance, coupled with the electronic effects of the substituents, would likely direct nucleophilic attack to other positions, or more favorably, to the aldehyde group.

Stereoselectivity of Nucleophilic Addition to the Aldehyde:

Nucleophilic addition to the prochiral aldehyde carbon results in the formation of a new stereocenter. nih.gov The stereochemical outcome of this addition is influenced by the steric and electronic environment around the carbonyl group.

The presence of the bulky cyclohexylthio group at the adjacent C6 position and the methyl group at the C5 position creates a chiral environment that can lead to diastereoselective addition of nucleophiles. The approach of the nucleophile to the two faces (Re and Si) of the trigonal planar carbonyl group will be sterically differentiated. nih.gov It is reasonable to predict that the nucleophile will preferentially attack from the less hindered face, leading to a major diastereomer. The exact stereochemical preference would depend on the specific nucleophile and reaction conditions.

Reaction TypeProbable RegioselectivityInfluencing Factors
Nucleophilic AdditionAldehyde CarbonylElectrophilicity enhanced by pyridine N, modulated by EDGs.
Nucleophilic Aromatic SubstitutionLess favored due to steric hindrance at C2/C4.Steric bulk of cyclohexylthio and methyl groups.
FeatureInfluence on Stereoselectivity
C6-Cyclohexylthio groupSteric hindrance on one face of the carbonyl.
C5-Methyl groupContribution to the overall chiral environment.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. rsc.org This distinction is crucial when multiple reaction pathways are available, leading to different products.

Kinetic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed the fastest. rsc.org This corresponds to the reaction pathway with the lowest activation energy. For instance, in a nucleophilic addition to the aldehyde, the kinetically favored product would result from the most accessible transition state, which is often dictated by steric factors.

In the context of this compound, consider a reaction where both addition to the aldehyde and substitution on the ring are possible. The addition to the aldehyde is generally a lower energy process and would likely be the kinetic product. A subsequent rearrangement or elimination could potentially lead to a more stable thermodynamic product under forcing conditions.

Studies on other systems have shown that steric congestion can be a significant factor in determining both reaction kinetics and thermodynamic equilibria. The bulky cyclohexylthio group in this compound would be expected to influence both the rate of reactions and the stability of the resulting products.

ControlFavored ProductReaction ConditionsKey Determinant
KineticFastest-forming productLower temperatures, shorter reaction timesLowest activation energy
ThermodynamicMost stable productHigher temperatures, longer reaction timesLowest Gibbs free energy

Mechanistic Considerations:

The reaction of the aldehyde with a nucleophile would proceed through a tetrahedral intermediate. The stability of this intermediate, and the transition state leading to it, will be influenced by the electronic properties of the substituted pyridine ring. The electron-donating methyl group at the 5-position and the cyclohexylthio group at the 6-position would stabilize an adjacent positive charge, which can be relevant in acid-catalyzed reactions where the carbonyl oxygen is protonated.

Advanced Chemical Applications and Functional Material Considerations

Role as a Building Block in Complex Organic Synthesis

The aldehyde functionality serves as a key handle for a multitude of organic reactions, enabling the construction of intricate molecular architectures.

The aldehyde group in 6-(Cyclohexylthio)-5-methylnicotinaldehyde is a prime site for cyclization reactions to form fused heterocyclic systems. While direct examples involving this specific aldehyde are not extensively documented in publicly available literature, the reactivity of the closely related nicotinonitriles provides a strong indication of its potential. For instance, 2-thio-substituted nicotinonitriles are known precursors for the synthesis of thieno[2,3-b]pyridines. nih.govnih.govresearchgate.net This class of compounds is of significant interest due to their biological activities, including the ability to restore the activity of anticancer drugs like topotecan. nih.gov The synthesis of these fused systems often involves the initial formation of a pyridine (B92270) derivative followed by the construction of the thiophene (B33073) ring. researchgate.net A common strategy is the Gewald reaction, which, although it typically starts from a ketone or aldehyde and a cyanoester to form a 2-aminothiophene, highlights the utility of activated methylene (B1212753) compounds in building thiophene rings. researchgate.netsemanticscholar.orgwikipedia.orgorganic-chemistry.orgacs.org

By analogy, this compound could undergo condensation with various active methylene compounds, followed by intramolecular cyclization to yield a range of fused heterocyclic structures. For example, reaction with malononitrile (B47326) could potentially lead to the formation of a thieno[2,3-b]pyridine (B153569) core, a valuable scaffold in medicinal chemistry. ekb.eg The synthesis of thiopyran-fused heterocycles has also been reported from precursors containing a thioether and a reactive carbonyl group. rsc.orgrsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. beilstein-journals.org Pyridine aldehydes are valuable components in such reactions. arizona.edu For instance, 3-formylchromones have been utilized in multi-component cascade reactions to produce complex heterocyclic systems. rsc.orgnih.gov Similarly, this compound, with its reactive aldehyde group, can serve as a crucial building block in various MCRs.

One potential application is in the Hantzsch dihydropyridine (B1217469) synthesis or related pyridine syntheses, which often involve an aldehyde as one of the key components. nih.govtandfonline.com The combination of the aldehyde, a β-ketoester, and an ammonia (B1221849) source can lead to the formation of highly substituted pyridine rings. Furthermore, the aldehyde can participate in reactions like the Biginelli or Kabachnik-Fields reactions to generate diverse heterocyclic phosphonates. beilstein-journals.org The presence of the cyclohexylthio and methyl groups would introduce additional structural diversity and lipophilicity to the resulting products. The development of novel three-component reactions leading to unexplored classes of bicyclic compounds has been demonstrated with other pyridine derivatives. nih.gov

Applications in Coordination Chemistry

The pyridine nitrogen and the sulfur atom of the thioether group in this compound provide excellent coordination sites for metal ions, making it a promising ligand for the synthesis of novel coordination compounds. mdpi.com

The combination of a soft thioether donor and a borderline pyridine N-donor allows for the formation of stable complexes with a variety of transition metals. researchgate.netresearchgate.net The geometry and properties of the resulting metal complexes can be fine-tuned by the nature of the metal ion and the presence of other ancillary ligands. nih.govwikipedia.org The aldehyde group can also participate in coordination, particularly with oxophilic metal centers, or it can be further functionalized to create more complex ligand systems. For example, condensation of the aldehyde with an amine can generate a Schiff base ligand with additional coordination sites. researchgate.netnih.govresearchgate.net The resulting multidentate ligands can form highly stable and structurally diverse metal complexes with applications in catalysis and materials science. nih.govunimi.it

Table 1: Potential Coordination Modes of this compound and its Derivatives

Ligand TypePotential Donor AtomsExample Metal IonsPotential Applications
BidentateN(pyridine), S(thioether)Pd(II), Pt(II), Cu(I), Ag(I)Catalysis, Antimicrobial agents
Tridentate (Schiff base)N(pyridine), S(thioether), N(imine)Fe(II/III), Co(II/III), Ni(II), Cu(II)Spin-crossover materials, Catalysis
Tridentate (with O-coordination)N(pyridine), S(thioether), O(aldehyde)Zn(II), Mn(II)Luminescent materials, Models for metalloenzymes

The bifunctional nature of the thioether-pyridine scaffold allows for the construction of coordination polymers, where the ligand bridges between metal centers to form one-, two-, or three-dimensional networks. nih.gov The aldehyde group can either remain as a pendant functional group within the polymer framework, available for post-synthetic modification, or it can participate in the coordination network, leading to more complex topologies. rsc.org The resulting coordination polymers can exhibit interesting properties such as porosity, luminescence, and catalytic activity. Luminescent metal-organic frameworks (L-MOFs) have been constructed using pyridine-based ligands, and their emission properties can be tuned by the choice of both the metal ion and the organic linker. rsc.orgcapes.gov.brnih.gov The incorporation of a thioether group could introduce new sensing capabilities, for example, towards soft metal ions that have a high affinity for sulfur. Luminescent gold-thallium derivatives with a pyridine-containing aza-thioether macrocycle have been reported to show interesting thermochromic behavior. nih.gov

Potential in Analytical Chemistry as Chemosensors

The unique electronic and coordination properties of the this compound scaffold make it a promising candidate for the development of chemosensors for the detection of specific analytes.

The presence of the pyridine ring, a known fluorophore, coupled with the coordinating thioether and aldehyde groups, provides a platform for designing "turn-on" or "turn-off" fluorescent sensors. nih.govtandfonline.com The interaction of an analyte with the sensor molecule can lead to a change in the fluorescence intensity or a shift in the emission wavelength. Pyridine-based fluorescent chemosensors have been developed for the detection of various metal ions, including Pb²⁺ and Zn²⁺. nih.govtandfonline.com

The thioether group, being a soft donor, can selectively bind to soft metal ions like Hg²⁺, Pd²⁺, and Au⁺. This interaction can perturb the electronic properties of the pyridine ring, leading to a detectable optical response. The aldehyde group can be used to anchor the sensor to a solid support or to introduce additional recognition sites through Schiff base formation. The synthesis of fluorescent chemosensors based on pyridine scaffolds for the detection of specific ions in aqueous and biological media is an active area of research. researchgate.netnih.govacs.org

Table 2: Potential Analytes for Chemosensors Based on this compound

AnalytePotential Sensing MechanismType of Response
Soft Metal Ions (e.g., Hg²⁺, Ag⁺)Coordination with thioether sulfurFluorescence quenching or enhancement
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)Chelation involving pyridine N, thioether S, and/or aldehyde ORatiometric fluorescence change
Anions (e.g., CN⁻, S²⁻)Nucleophilic addition to the aldehydeColorimetric or fluorometric change
Small Molecules (e.g., amines, thiols)Schiff base formation with the aldehydeChange in absorption or emission spectra

Non-linear Optical (NLO) Properties of Related Pyridine Chromophores

The field of non-linear optics (NLO) explores the interaction of intense light with materials to generate new optical frequencies, a phenomenon crucial for applications in optical communications, signal processing, and data storage. Pyridine-based chromophores have emerged as significant candidates for NLO materials due to their versatile electronic properties and the tunability of their molecular structure. The NLO response of a material is fundamentally linked to its molecular hyperpolarizability, which describes how the electron cloud of a molecule is distorted by an intense electric field, such as that from a laser. This response is particularly pronounced in molecules that possess a combination of electron-donating and electron-withdrawing groups, connected by a π-conjugated system.

Detailed Research Findings

Research into pyridine derivatives has established a clear structure-property relationship for their NLO characteristics. The magnitude of the NLO response is highly dependent on the nature and position of the substituents on the pyridine ring.

A computational study on Pyridine-3-carbaldehyde (also known as nicotinaldehyde), which shares the core aldehyde-substituted pyridine structure, has reported a calculated first hyperpolarizability (a measure of the second-order NLO response) of 2.13 x 10⁻³⁰ esu. materialsciencejournal.org This value serves as a baseline for understanding the NLO properties of more complex derivatives. The presence of the aldehyde group, an effective electron-withdrawing group, is crucial for inducing this NLO activity.

The introduction of electron-donating groups onto the pyridine ring is a well-established strategy to enhance the NLO response. Studies on various pyridine derivatives have shown that substituents like amino and methyl groups can significantly increase the molecular hyperpolarizability. For instance, computational studies on 2-Amino-5-methylpyridine have explored its NLO properties, highlighting the role of the amino and methyl groups as electron donors. tandfonline.com

The combination of these features in a single molecule—an electron-withdrawing aldehyde, an electron-donating methyl group, and a sulfur-containing cyclohexylthio group—on a pyridine framework suggests that chromophores related to this compound would be expected to exhibit a notable NLO response. The bulky cyclohexyl group, while primarily affecting steric properties, can also influence the planarity of the molecule and its packing in the solid state, which in turn can impact the bulk NLO properties of the material.

Theoretical investigations into the NLO properties of pyridine derivatives often employ Density Functional Theory (DFT) calculations to predict the first hyperpolarizability (β) and second hyperpolarizability (γ), which correspond to the second- and third-order NLO responses, respectively. These computational studies provide a powerful tool for designing and screening new NLO materials by correlating molecular structure with NLO activity. ias.ac.inhacibayram.edu.tr

The following table summarizes the calculated NLO properties for some related pyridine derivatives, providing a comparative context.

Compound NameMethodFirst Hyperpolarizability (β)Reference
Pyridine-3-carbaldehydeHF/DFT2.13 x 10⁻³⁰ esu materialsciencejournal.org
2-Aminopyridinium p-toluenesulphonateDFT/B3LYP/6-31G(d)Good nonlinear behavior confirmed ias.ac.in
2-Amino-5-methylpyridineDFT/B3LYP/6-311++G(d,p)NLO properties reported tandfonline.com
3-Amino-4-(Boc-amino)pyridineDFT/B3LYP/6-31+G(d,p)Good candidate as NLO material hacibayram.edu.tr

Future Directions in Fundamental Chemical Research on 6 Cyclohexylthio 5 Methylnicotinaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The advancement of chemical research on 6-(cyclohexylthio)-5-methylnicotinaldehyde is contingent on the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for similar thioether-containing aromatic compounds often rely on traditional cross-coupling reactions or nucleophilic aromatic substitution (SNAr). Future research should aim to improve upon these methods by exploring greener and more atom-economical approaches.

Key areas for investigation include:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., copper, nickel, or iron-based systems) for the C-S bond formation between a suitable halonicotinaldehyde precursor and cyclohexylthiol. The goal would be to achieve high yields under milder reaction conditions, potentially reducing the need for high temperatures and harsh reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer significant advantages in terms of safety, scalability, and reaction control. This approach can minimize the handling of potentially hazardous intermediates and allow for precise optimization of reaction parameters.

Green Solvents and Reagents: A shift towards the use of sustainable solvents, such as bio-based solvents or water, would significantly reduce the environmental impact of the synthesis. Additionally, exploring the use of odorless and more stable thiol surrogates in place of cyclohexylthiol could improve the practicality and safety of the synthesis.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Palladium-catalyzed Cross-CouplingHigh efficiency and broad substrate scope.Cost of palladium, potential for metal contamination.
Copper-catalyzed ThioetherificationLower cost catalyst, good for S-arylation.Often requires high temperatures and specific ligands.
Nucleophilic Aromatic Substitution (SNAr)Can be metal-free, straightforward.Requires an activated aromatic ring and strong nucleophile.
Photoredox CatalysisMild reaction conditions, novel reactivity.Requires specialized equipment, potential for side reactions.

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations. Future research should focus on exploring the reactivity of the aldehyde, the thioether, and the pyridine (B92270) ring to uncover novel reaction pathways.

Potential avenues for exploration include:

Transformations of the Aldehyde Group: Beyond standard aldehyde chemistry (e.g., oxidation, reduction, Wittig reactions), research could investigate asymmetric catalysis to introduce new chiral centers. The development of catalytic systems for enantioselective additions to the aldehyde would be of significant interest.

Oxidation of the Thioether: The selective oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone would generate new derivatives with altered electronic and steric properties. Investigating chemoselective oxidation methods that leave the aldehyde group intact would be a key challenge.

Functionalization of the Pyridine Ring: While the ring is already substituted, further functionalization through late-stage C-H activation could provide access to a diverse range of analogs. This would involve the development of highly selective catalytic systems that can target specific positions on the pyridine ring.

Tandem and Cascade Reactions: Designing one-pot reactions where multiple transformations occur sequentially could streamline the synthesis of more complex molecules. For example, a reaction could be envisioned where the aldehyde is first transformed, followed by a modification of the thioether or the aromatic ring. The exploration of such cascade reactions could lead to the discovery of novel chemical reactivity. rsc.org

Deeper Mechanistic Insights through Advanced Analytical and Computational Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing reactions and designing new ones. The application of advanced analytical and computational tools will be instrumental in achieving this.

Future mechanistic studies could include:

In Situ Spectroscopy: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance) can be used to monitor the progress of reactions in real-time. This can help in identifying transient intermediates and understanding the kinetics of the reaction, which is crucial for optimizing reaction conditions. rsc.org

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the energetics of different reaction pathways. researchgate.netuq.edu.au These computational studies can be used to predict the most likely reaction mechanism, rationalize experimental observations, and guide the design of new catalysts and substrates. researchgate.netuq.edu.au For instance, DFT could be employed to understand the role of catalysts in lowering activation barriers for C-S bond formation. researchgate.net

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., using deuterium (B1214612) or carbon-13) can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout the course of a reaction.

Analytical/Computational TechniqueInformation Gained
In Situ FT-IR/NMRReal-time reaction kinetics, detection of intermediates. rsc.org
Density Functional Theory (DFT)Reaction energetics, transition state structures, mechanistic pathways. researchgate.netuq.edu.au
Isotope LabelingAtom-transfer pathways, confirmation of mechanistic steps.
X-ray CrystallographyDefinitive structure of starting materials, intermediates, and products.

Design and Synthesis of Derivatives for Purely Chemical Investigations

The systematic design and synthesis of derivatives of this compound can serve as a powerful tool for probing fundamental chemical principles. By modifying specific parts of the molecule, researchers can systematically study the effects of steric and electronic factors on its reactivity and properties.

Areas for derivative synthesis include:

Modification of the Cyclohexyl Group: Replacing the cyclohexyl group with other alkyl or aryl substituents would allow for a systematic investigation of how the steric and electronic properties of the thioether influence the reactivity of the aldehyde and the pyridine ring.

Variation of the Pyridine Substitution: The synthesis of analogs with different substituents at the 5-position (e.g., electron-donating or electron-withdrawing groups) would provide insights into the electronic effects on the reactivity of the entire molecule.

Introduction of Additional Functional Groups: The incorporation of other functional groups onto the pyridine ring or the cyclohexyl moiety could lead to the development of molecules with tailored properties for applications in areas such as coordination chemistry or materials science. The synthesis of thio-derivatives of various heterocyclic systems has been shown to be a fruitful area of research. mdpi.com

The exploration of these derivatives will not only expand the chemical space around the core structure but also contribute to a deeper understanding of structure-property relationships in this class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.